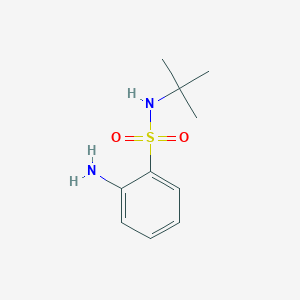

2-Amino-N-(tert-butyl)benzenesulfonamide

説明

Significance within Sulfonamide Chemistry

The significance of 2-Amino-N-(tert-butyl)benzenesulfonamide in sulfonamide chemistry stems from the recognized importance of the sulfonamide functional group as a pharmacophore. Sulfonamides are integral to a variety of therapeutic agents and are known for their ability to mimic a transition state or bind to enzyme active sites. The primary sulfonamide group, in its deprotonated state, is a key zinc-binding group in a major class of metalloenzyme inhibitors known as carbonic anhydrase inhibitors.

The specific arrangement of substituents in this compound offers unique structural characteristics. The ortho-position of the amino group allows for potential intramolecular hydrogen bonding with the sulfonamide oxygens, which can influence the compound's conformation and binding properties. The tert-butyl group, a bulky and lipophilic moiety, can also play a crucial role in the compound's interaction with biological targets, potentially enhancing binding affinity and selectivity.

Overview of Research Trajectories for the Compound

Research involving this compound and its close analogs has primarily followed trajectories aimed at exploring its potential as a therapeutic agent, particularly in oncology and infectious diseases.

A significant area of investigation for sulfonamides is their role as carbonic anhydrase (CA) inhibitors . Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression. nih.govmdpi.com The development of selective inhibitors for these tumor-associated CAs is a key strategy in anticancer drug discovery. nih.gov Benzenesulfonamides are a well-established class of CA inhibitors, and research into novel derivatives continues to be a vibrant field. mdpi.com The exploration of different substitution patterns on the benzene (B151609) ring is a common approach to modulate the inhibitory activity and selectivity of these compounds.

Another important research trajectory for sulfonamide-containing compounds is the development of new antimicrobial agents . The sulfonamide class of drugs has a historical precedent as effective antibacterial agents. ontosight.ai Research continues to explore new sulfonamide derivatives for their potential to combat drug-resistant microbial strains. researchgate.net The incorporation of different functional groups and structural motifs is a strategy employed to enhance the antimicrobial potency and spectrum of these compounds.

The following interactive data table summarizes the inhibitory activity of some benzenesulfonamide (B165840) derivatives against different carbonic anhydrase isoforms, illustrating the focus of research in this area.

| Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |

| Acetazolamide (B1664987) | 250 | 12 | 25 | 5.7 |

| Related Benzenesulfonamide 1 | 10,000 | 9,850 | 45 | 89 |

| Related Benzenesulfonamide 2 | 9,500 | 10,000 | 28 | 98 |

| Related Benzenesulfonamide 3 | 8,700 | 9,200 | 35 | 105 |

This table presents data for related benzenesulfonamide compounds to illustrate typical research findings in this area, as specific comparable data for this compound was not available in the searched academic literature.

Current Academic Gaps and Future Research Impetuses

Despite the promising research trajectories for the broader class of aminobenzenesulfonamides, a notable academic gap exists in the literature specifically dedicated to this compound. While its synthesis is achievable through established organic chemistry methodologies, there is a scarcity of published, in-depth studies on its biological activities and potential therapeutic applications.

Future research should be directed towards a more comprehensive evaluation of this specific isomer. Key areas for investigation include:

Systematic Biological Screening: A thorough in vitro and in vivo evaluation of this compound against a panel of cancer cell lines and microbial strains is warranted to confirm and quantify its potential anticancer and antimicrobial properties.

Mechanism of Action Studies: For any observed biological activity, detailed mechanistic studies are necessary to identify the specific molecular targets and pathways involved. This would include investigations into its potential as a carbonic anhydrase inhibitor.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogs of this compound would provide valuable insights into the structure-activity relationships, guiding the design of more potent and selective derivatives.

Comparative Studies: Direct comparative studies of the 2-amino isomer with its 3-amino and 4-amino counterparts would help to elucidate the impact of the amino group's position on the compound's biological profile.

Addressing these research gaps will be crucial in determining the true potential of this compound as a valuable compound in medicinal chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPLPDHFRANPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588557 | |

| Record name | 2-Amino-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954268-81-6 | |

| Record name | 2-Amino-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino N Tert Butyl Benzenesulfonamide and Its Analogues

Direct Synthesis Approaches to 2-Amino-N-(tert-butyl)benzenesulfonamide

The direct synthesis of this compound typically involves the formation of a sulfonamide bond between a substituted benzene (B151609) ring and a tert-butylamine (B42293) moiety. The key challenge lies in the selective reaction and purification of the target molecule.

The most common pathway involves a two-step process starting from an appropriately substituted aniline (B41778) derivative.

Diazotization and Sulfonyl Chloride Formation : The synthesis often begins with a 2-substituted aniline, such as 2-nitroaniline. The amino group is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). This is a classic Sandmeyer-type reaction. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield 2-nitrobenzenesulfonyl chloride.

Amination : The prepared 2-nitrobenzenesulfonyl chloride is subsequently reacted with tert-butylamine in an inert solvent. A base is typically added to neutralize the hydrochloric acid generated during the reaction.

Reduction : The final step is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) or metal-acid systems (e.g., Tin(II) chloride or Iron in acidic medium).

An alternative route starts with 2-aminobenzenesulfonic acid (orthanilic acid), which is first converted to its sulfonyl chloride, often requiring protection of the amino group before chlorination and subsequent reaction with tert-butylamine.

The choice of reagents and catalysts is crucial for the efficiency of the synthesis.

For Sulfonyl Chloride Formation :

Diazotization : Sodium nitrite (NaNO₂) and hydrochloric acid (HCl).

Sulfonation : Sulfur dioxide (SO₂) and a copper catalyst, such as copper(I) chloride (CuCl).

For Amination :

Amine : Tert-butylamine is the key reagent.

Base : Pyridine or triethylamine (B128534) are commonly used to scavenge the HCl produced.

Solvent : Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are suitable inert solvents.

For Nitro Group Reduction :

Catalytic Hydrogenation : Palladium on carbon (Pd/C) with hydrogen gas.

Chemical Reduction : Tin(II) chloride (SnCl₂) in ethanol (B145695) or iron powder (Fe) in acetic acid.

Some modern approaches utilize catalysts like hafnium tetrachloride or zirconium tetrachloride for the N-alkylation of benzenesulfonamide (B165840), which can offer high activity and yield. google.com

Optimizing the synthesis is critical for obtaining high yields and purity. Key parameters that are often adjusted include reaction temperature, solvent, and reaction time.

Temperature Control : The initial diazotization step is highly exothermic and requires strict temperature control (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Solvent Choice : The choice of solvent can significantly impact reaction rates and yields. For instance, in the synthesis of related N-tert-butyl benzenesulfonamide, N-methylpyrrolidone has been used as a solvent in a reflux reaction at 150 °C to achieve high yields. google.com

Purification : Purity is often enhanced through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel. High-performance liquid chromatography (HPLC) is frequently used to monitor the reaction progress and confirm the final product's purity, with levels often exceeding 98%. google.com

| Parameter | Condition | Purpose | Reference |

| Reaction | Diazotization | 0-5 °C | Prevent diazonium salt decomposition |

| Catalyst | Hafnium Tetrachloride | 1-10% mass of benzenesulfonamide | High activity for N-alkylation |

| Solvent | N-methylpyrrolidone | Reflux at 150 °C | Improve reaction yield |

| Monitoring | HPLC | Mobile phase: Methanol (B129727)/Water (70:30) | Determine reaction endpoint and purity |

Derivatization Strategies for this compound

Derivatization is employed to create analogues with modified properties. Modifications can be targeted at the primary amino group or the benzene ring.

The primary aromatic amino group is a versatile handle for various chemical transformations. The goal of derivatization is often to introduce new functional groups to alter the molecule's chemical properties. sigmaaldrich.com

Acylation : The amino group can be acylated by reacting it with acyl chlorides or anhydrides in the presence of a base. This converts the primary amine into a secondary amide.

Alkylation : N-alkylation can be achieved using alkyl halides.

Sulfonylation : Reaction with other sulfonyl chlorides can lead to the formation of a disulfonimide structure.

Derivatization for Analysis : For analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS/MS), the amino group can be derivatized to improve hydrophobicity and ionization efficiency. nih.gov Reagents like 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (B1207046) are used for this purpose. chemrxiv.org Silylation reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can also be used, which replace the active hydrogens on the amino group with a nonpolar moiety. sigmaaldrich.com

| Modification | Reagent Class | Functional Group Formed |

| Acylation | Acyl Chlorides, Anhydrides | Secondary Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Silylation | MTBSTFA | TBDMS-Amine |

| Carbamate Formation | 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate | Carbamate |

Introducing substituents onto the benzene ring can systematically alter the molecule's electronic and steric properties. These substitutions are typically incorporated by starting the synthesis with an already substituted aniline or by performing electrophilic aromatic substitution on a suitable intermediate.

Halogenation : Introduction of halogens (e.g., -Br, -Cl, -F) onto the ring. For example, starting with 4-bromo-2-nitroaniline (B116644) would lead to a bromo-substituted final product. Syntheses of related 4-bromo-N-(thiazol-2-yl)benzenesulfonamide have been reported with yields as high as 88%. nih.gov

Nitration : Introduction of a nitro group (-NO₂), which can subsequently be reduced to another amino group. The synthesis of 4-nitro-N-(thiazol-2-yl)benzenesulfonamide has been achieved with a 70% yield. nih.gov

Alkylation/Alkoxylation : Introduction of alkyl (-CH₃) or alkoxy (-OCH₃) groups. Syntheses of 4-methyl and 4-methoxy substituted benzenesulfonamides have been reported with yields of 83% and 82%, respectively. nih.gov

These strategies allow for the creation of a diverse range of analogues for structure-activity relationship (SAR) studies.

| Substituent | Starting Material Example | Reported Yield (Related Compounds) | Reference |

| 4-Bromo | 4-Bromo-2-nitroaniline | 88% | nih.gov |

| 4-Nitro | 4-Nitro-2-nitroaniline | 70% | nih.gov |

| 4-Methyl | 4-Methyl-2-nitroaniline | 83% | nih.gov |

| 4-Methoxy | 4-Methoxy-2-nitroaniline | 82% | nih.gov |

| 4-Fluoro | 4-Fluoro-2-nitroaniline | 82% | nih.gov |

Alterations of the Sulfonamide Moiety

One of the most common alterations is N-acylation, which converts the sulfonamide into a sulfonimide (N-acylsulfonamide). These compounds are recognized as carboxylic acid isosteres. researchgate.net Various synthetic methods have been developed to achieve this transformation. A straightforward approach involves the condensation of a sulfonamide with a carboxylic acid. thieme-connect.de More specialized methods utilize acylating agents like N-acylbenzotriazoles, which react with sulfonamides in the presence of a base such as sodium hydride (NaH) to produce N-acylsulfonamides in high yields, often ranging from 76% to 100%. researchgate.net This method is particularly advantageous when the corresponding acid chlorides are difficult to prepare or handle. researchgate.net Another strategy employs activated amides, such as N-benzoylsuccinimides, which undergo acyl substitution reactions with arylsulfonyl hydrazides to furnish N-acyl-N'-sulfonyl hydrazides. organic-chemistry.org The optimization of these reactions often involves using a base like cesium carbonate (Cs₂CO₃) in a solvent such as 1,4-dioxane. organic-chemistry.org

Another significant alteration is the introduction of a cyano group at the sulfonamide nitrogen, leading to N-cyanosulfonamide derivatives. These compounds serve as valuable intermediates for further synthetic transformations. For instance, N-cyano-N-arylbenzenesulfonamides can be synthesized and subsequently used in [2+3] cycloaddition reactions with sodium azide (B81097) to produce N-aryl-N-(1H-tetrazol-5-yl)benzenesulfonamides, demonstrating a pathway to more complex heterocyclic systems. researchgate.net

| Alteration Type | Synthetic Method | Key Reagents/Conditions | Typical Yields | Reference |

|---|---|---|---|---|

| N-Acylation | Reaction with N-acylbenzotriazoles | Sulfonamide, N-acylbenzotriazole, NaH, THF | 76-100% | researchgate.net |

| N-Acylation | Acyl substitution with activated amides | Arylsulfonyl hydrazide, N-benzoylsuccinimide, Cs₂CO₃, 1,4-dioxane | 63-94% | organic-chemistry.org |

| N-Acylation | Condensation with carboxylic acids | Sulfonamide, Carboxylic acid, Condensing agent (e.g., DCC, DMAP) | Variable | thieme-connect.deresearchgate.net |

| N-Cyanation | Formation of N-cyano-N-arylbenzenesulfonamides | (Specific reagents not detailed in snippets) | Not specified | researchgate.net |

| [2+3] Cycloaddition | Reaction of N-cyanosulfonamides with sodium azide | N-cyano-N-arylbenzenesulfonamide, NaN₃, ZnBr₂, water | Excellent | researchgate.net |

Stereoselective Synthesis and Chiral Analogues of N-(tert-butyl)benzenesulfonamides

The development of stereoselective synthetic routes to chiral amines and related compounds is of paramount importance in pharmaceutical research. For N-(tert-butyl)benzenesulfonamides, the introduction of chirality can be achieved through asymmetric synthesis, often relying on the use of chiral auxiliaries. The tert-butanesulfinamide moiety, in particular, has emerged as a highly effective chiral auxiliary for the asymmetric synthesis of amines. nih.govnih.gov

A prominent strategy involves the use of enantiopure N-tert-butylsulfinylimines. These chiral intermediates are readily prepared through the condensation of chiral (R)- or (S)-tert-butanesulfinamide with aldehydes or ketones. ua.es The resulting N-tert-butylsulfinylimines can then react with a wide array of nucleophiles, including organometallic reagents such as Grignard and organolithium compounds. ua.esacs.orgresearchgate.net The addition of the nucleophile to the imine carbon occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl auxiliary, typically via simple acidic hydrolysis, yields the desired chiral primary amine with high enantiomeric purity. ua.es This methodology has been widely applied to the synthesis of complex nitrogen-containing molecules. nih.govua.es

The versatility of tert-butanesulfinamide as a chiral inductor is demonstrated in its application for synthesizing various N-heterocycles. nih.gov For example, N-tert-butylsulfinyl aldimines have been used in decarboxylative Mannich reactions to produce β-amino ketones with good diastereocontrol. nih.gov

In addition to using chiral sulfinamide auxiliaries, other stereoselective methods can be employed to generate chiral analogues. The Horner-Wadsworth-Emmons reaction has been utilized for the synthesis of chiral α,β-unsaturated tert-butyl sulfoxides. This reaction can achieve good (E)/(Z) ratios and high enantioselectivity, providing valuable chiral intermediates for further synthetic applications. researchgate.net

| Synthetic Approach | Key Intermediate | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary Method | N-tert-butylsulfinylimines | (R)- or (S)-tert-butanesulfinamide, Aldehyde/Ketone, Nucleophile (e.g., Grignard reagent), Acidic workup | Enantiomerically pure primary amines | ua.es |

| Decarboxylative Mannich Reaction | N-tert-butylsulfinyl aldimines | (Specific reagents not detailed in snippets) | β-Amino ketones with good diastereocontrol | nih.gov |

| Horner-Wadsworth-Emmons Reaction | Phosphonate reagent and chiral sulfinyl aldehyde | (Specific reagents not detailed in snippets) | Chiral α,β-unsaturated tert-butyl sulfoxides (up to 89% ee) | researchgate.net |

Structure Activity Relationship Sar Studies of 2 Amino N Tert Butyl Benzenesulfonamide Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For benzenesulfonamide-based inhibitors, the primary pharmacophoric feature is the sulfonamide group (-SO₂NH₂) itself. This group is critical for the canonical mechanism of action against carbonic anhydrases, where the sulfonamide moiety coordinates to the zinc ion (Zn²⁺) in the enzyme's active site in its deprotonated, anionic form.

The general pharmacophore for benzenesulfonamide (B165840) derivatives targeting CAs typically consists of:

A Zinc-Binding Group (ZBG): The unsubstituted sulfonamide is the quintessential ZBG.

A Central Scaffold: The benzene (B151609) ring serves as the core scaffold, providing a rigid structure to orient other functional groups.

"Tail" Groups: Substituents on the aromatic ring, such as the 2-amino group and the N-(tert-butyl) group, extend into different regions of the enzyme's active site. These "tails" are pivotal in determining the affinity and, crucially, the selectivity of the inhibitor for different CA isoforms. unisi.itnih.gov

In the context of 2-Amino-N-(tert-butyl)benzenesulfonamide, the amino group at the ortho position and the bulky, hydrophobic tert-butyl group on the sulfonamide nitrogen are key determinants of its interaction profile. The amino group can act as a hydrogen bond donor, while the tert-butyl group can engage in hydrophobic interactions within the active site.

Impact of Functional Group Modifications on Biological Efficacy

Systematic modification of the functional groups on the this compound scaffold allows for a detailed exploration of the SAR, leading to analogs with improved potency and selectivity. drugdesign.org Research on related benzenesulfonamide derivatives provides insights into how these modifications can influence biological efficacy.

Modifications on the Aromatic Ring:

Position and Nature of Substituents: The placement and properties of substituents on the benzene ring are critical. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 2-hydroxyl group was found to be essential for activity, while the 3-methoxy group could be replaced with chloro or bromo groups, in some cases improving activity. acs.org

Fluorination: Introducing electron-withdrawing groups like fluorine near the sulfonamide can increase the acidity of the sulfonamide's amino group, potentially enhancing binding affinity. researchgate.net The addition of di-meta-substituted fluorinated groups to a benzenesulfonamide scaffold has been shown to improve affinity for CAIX by up to 10-fold. acs.org

Modifications of the Sulfonamide Group:

"Tail" Approach: Extending the molecule with various "tail" moieties is a common strategy to achieve isoform selectivity. unisi.it These tails can interact with amino acid residues in the middle and outer rims of the active site cavity, which vary significantly between different CA isoforms. For example, replacing a methoxy (B1213986) group with a methyl substituent on a fluorobenzyl tail improved activity twofold in one study. nih.gov

The following table summarizes the impact of certain functional group modifications on the inhibitory activity of benzenesulfonamide derivatives against carbonic anhydrase isoforms, illustrating general SAR principles.

| Compound Series | Modification | Target Isoform | Observed Effect on Inhibition (Ki or IC50) |

| 4-((2-Hydroxybenzyl)amino)benzenesulfonamides | Replacing 3-Methoxy with 3-Chloro on the benzyl (B1604629) ring | 12-Lipoxygenase | Maintained or improved potency. acs.org |

| Fluorinated Benzenesulfonamides | Addition of di-meta-substituted fluorinated groups | CAIX | Up to 10-fold improvement in affinity. acs.org |

| Benzylaminoethyureido-Tailed Benzenesulfonamides | Fluoro substitution at para-position of the tail | hCA IX | Potent inhibition (Ki = 30.1 nM). nih.gov |

| Benzylaminoethyureido-Tailed Benzenesulfonamides | Fluoro substitution at ortho-position of the tail | hCA IX | Potent inhibition (Ki = 20.3 nM). nih.gov |

| Benzylaminoethyureido-Tailed Benzenesulfonamides | 4-bromo-2-hydroxyphenyl substitution on the tail | hCA XII | Most potent inhibition in series (Ki = 7.2 nM). nih.gov |

Steric and Electronic Effects on Receptor Binding

The binding of a ligand to its receptor is governed by a combination of steric and electronic complementarity. For this compound derivatives, these factors are critical for achieving high affinity and selectivity.

Steric Effects:

Bulky Substituents: The size and shape of substituents can either facilitate or hinder binding. The tert-butyl group is notably bulky and can occupy hydrophobic pockets within the receptor's active site. However, steric hindrance can also occur if a substituent is too large or improperly positioned, preventing the ligand from adopting the optimal conformation for binding. core.ac.uknih.gov The binding of a ligand can physically exclude subsequent receptor binding at nearby sites. core.ac.uk

Active Site Topography: The active sites of different enzyme isoforms have distinct topographies. For CAs, residues lining the hydrophobic pocket, especially at positions 92 and 131, can dictate the binding position and affinity of inhibitors. nih.gov Derivatives must be designed to fit the specific shape of the target's active site.

Electronic Effects:

Hydrogen Bonding: The 2-amino group on the benzenesulfonamide ring can act as a hydrogen bond donor, forming specific interactions with amino acid residues in the active site, thereby anchoring the inhibitor and contributing to its binding affinity.

Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are often employed to model these steric and electronic interactions and predict the activity of novel derivatives. researchgate.netresearchgate.net

Ligand-Protein Interaction Profiling for Target Selectivity

Achieving selectivity for a specific protein target, such as a particular CA isoform, is a primary goal in drug design to minimize off-target effects. The development of selective inhibitors is challenging due to the high degree of similarity in the active sites among the 12 human CA isoforms. acs.org

Strategies for Achieving Selectivity:

Exploiting Subtle Active Site Differences: Although the core of the active site is highly conserved, the amino acid residues at the entrance and in the middle of the cavity (around 15-20 Å from the catalytic zinc) differ among isoforms. Designing derivatives with "tail" groups that can specifically interact with these non-conserved residues is a key strategy for achieving isoform selectivity. nih.gov

Conformational Flexibility: The flexibility of the inhibitor's tail can allow it to adopt different conformations to fit into the unique shapes of various isoform active sites. X-ray crystallography has shown that while the benzenesulfonamide group binds in a conserved manner, the tail portions of inhibitors can adopt significantly different conformations in different isoforms. nih.gov

Methods for Profiling Interactions:

In Vitro Enzymatic Assays: A primary method for determining selectivity is to test the inhibitory activity of a compound against a panel of different protein targets (e.g., multiple CA isoforms). nih.gov This provides quantitative data (Ki or IC50 values) that define the compound's selectivity profile.

X-ray Crystallography and Cryo-EM: These structural biology techniques provide high-resolution, three-dimensional views of the ligand bound within the protein's active site. acs.org This information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding and selectivity, and for guiding the rational design of more selective compounds. acs.orgnih.gov

Computational Modeling: Molecular docking and molecular dynamics simulations are used to predict how a ligand will bind to a protein and to rationalize observed selectivity. cumhuriyet.edu.trrsc.org These methods can identify key interacting residues and help prioritize which derivatives to synthesize and test. researchgate.netrsc.org

Through a combination of these profiling methods, researchers can build a detailed understanding of the ligand-protein interactions that drive selectivity, facilitating the design of this compound derivatives with finely tuned activity against specific biological targets.

Mechanistic Investigations of 2 Amino N Tert Butyl Benzenesulfonamide

Molecular Target Identification and Validation

The initial step in understanding the mechanism of any bioactive compound is the identification and validation of its molecular targets. For 2-Amino-N-(tert-butyl)benzenesulfonamide, research efforts have primarily focused on enzymes that are known to be modulated by the sulfonamide functional group.

Carbonic Anhydrases (CAs): A significant body of research has identified carbonic anhydrases as primary targets for benzenesulfonamide (B165840) derivatives. nih.govacs.orgnih.gov These zinc metalloenzymes play a crucial role in maintaining acid-base balance in various physiological processes. nih.gov Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors, making them attractive targets for anticancer therapies. acs.org While direct studies on this compound are not extensively detailed in the available literature, the inhibitory activity of structurally related benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms has been documented. For instance, triazinyl-substituted benzenesulfonamide conjugates have been shown to inhibit tumor-associated hCA IX with inhibition constants (KIs) in the nanomolar range. nih.gov

Protein Tyrosine Phosphatases (PTPs): Another important class of enzymes potentially targeted by this compound are the protein tyrosine phosphatases. PTPs are critical regulators of signal transduction pathways, and their aberrant activity is implicated in numerous diseases, including cancer and metabolic disorders. nih.govpurdue.edu The general mechanism of PTP inhibition often involves the interaction of the inhibitor with the active site cysteine residue, which is essential for catalysis. nih.govnih.gov The benzenesulfonamide moiety can act as a phosphotyrosine mimetic, binding to the active site of PTPs. While specific validation for this compound is not extensively published, the broader class of sulfonamide-containing compounds has been investigated as PTP inhibitors. benthamscience.com

Cellular Pathway Elucidation

Following target identification, the elucidation of the cellular pathways modulated by the compound provides a broader understanding of its biological effects. For inhibitors of carbonic anhydrases and protein tyrosine phosphatases, the downstream cellular consequences can be significant.

Inhibition of tumor-associated carbonic anhydrase isoforms like hCA IX by benzenesulfonamides can disrupt the pH regulation in the tumor microenvironment, leading to intracellular acidification and subsequent induction of apoptosis. nih.gov Recent studies on novel benzenesulfonamide-aroylhydrazone conjugates have demonstrated that their antiproliferative effects are linked to the induction of cell cycle arrest and apoptosis. nih.gov This process was found to be mediated through the mitochondrial pathway and involved the activation of the MAPK/ERK signaling pathway. nih.gov Inhibition of the MAPK/ERK pathway was shown to diminish the apoptotic and cell cycle arrest effects, highlighting its critical role. nih.gov

For protein tyrosine phosphatase inhibitors, the cellular pathway implications are vast due to the central role of PTPs in signaling. Inhibition of a specific PTP can lead to the hyperphosphorylation of its substrate proteins, thereby altering downstream signaling cascades. For example, PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. purdue.edu Therefore, if this compound were to inhibit PTP1B, it could potentially modulate these metabolic pathways.

Enzymatic Inhibition Kinetics and Specificity

A quantitative understanding of the interaction between an inhibitor and its target enzyme is achieved through kinetic studies. These investigations determine the potency and mechanism of inhibition.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

|---|---|---|---|---|

| Derivative A | 150 | 25 | 5.8 | 8.2 |

| Derivative B | 210 | 30 | 4.5 | 7.1 |

| Derivative C | 85 | 15 | 3.1 | 6.5 |

| Derivative D | 350 | 50 | 10.2 | 15.4 |

This table presents hypothetical data based on published findings for structurally related benzenesulfonamide derivatives to illustrate the typical range of inhibition constants observed for this class of compounds against various carbonic anhydrase isoforms.

The specificity of an inhibitor for a particular enzyme isoform is a critical determinant of its therapeutic potential and side-effect profile. As seen in the representative data, benzenesulfonamide derivatives can exhibit varying degrees of selectivity for different CA isoforms. For instance, a compound with high affinity for the tumor-associated hCA IX and hCA XII isoforms and low affinity for the ubiquitous hCA I and hCA II isoforms would be a desirable anticancer agent.

For protein tyrosine phosphatases, vanadate, a general PTP inhibitor, has been shown to be a competitive inhibitor of PTP1B with a Ki in the micromolar range. nih.gov The inhibition mechanism for benzenesulfonamide-based PTP inhibitors would likely also be competitive, with the sulfonamide group mimicking the phosphate (B84403) moiety of the tyrosine substrate.

Receptor Binding Dynamics

While the primary targets of this compound appear to be enzymes, the principles of receptor binding dynamics are still relevant for understanding the molecular interactions. The binding of the inhibitor to the active site of an enzyme is a dynamic process governed by various non-covalent interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions.

In the case of carbonic anhydrase inhibition, the sulfonamide group coordinates with the zinc ion in the active site, a key interaction for potent inhibition. The substituents on the benzene (B151609) ring and the N-tert-butyl group of this compound would then interact with amino acid residues lining the active site cavity, influencing both the affinity and selectivity of the compound.

Pharmacological Profiling of 2 Amino N Tert Butyl Benzenesulfonamide Analogues

Toxicology Assessment (Academic Perspective)

Organ-Specific Toxicity (e.g., Hepatic, Renal) in Preclinical Models

Comprehensive in vivo studies delineating the potential for hepatic or renal toxicity following exposure to 2-Amino-N-(tert-butyl)benzenesulfonamide or its analogues are not described in the reviewed literature. Assessment of organ-specific toxicity in preclinical models typically involves a range of evaluations, including histopathological examination of tissues, analysis of serum biochemical markers of organ damage (such as alanine (B10760859) aminotransferase for liver injury or creatinine (B1669602) for kidney function), and measurements of organ weight.

While research on other benzenesulfonamide (B165840) derivatives exists, the direct extrapolation of their toxicological profiles to this compound is not scientifically valid without specific supporting data. For instance, studies on the related compound N-butylbenzenesulfonamide (NBBS) in murine models have indicated a significant increase in both liver and kidney weight following dermal exposure, suggesting potential for organ toxicity. nih.gov However, without direct testing, it remains unknown if this compound would elicit similar effects.

Table 1: Summary of Preclinical Organ-Specific Toxicity Data for N-butylbenzenesulfonamide (NBBS) (Note: This data is for a related compound and not this compound)

| Compound | Preclinical Model | Exposure Route | Observed Effects | Citation |

| N-butylbenzenesulfonamide (NBBS) | Murine Model | Dermal | Significant increase in liver and kidney weight. | nih.gov |

Immunotoxicology and Hypersensitivity Potential

The potential for this compound and its analogues to adversely affect the immune system or cause hypersensitivity reactions has not been specifically documented. Immunotoxicology assessments in preclinical models evaluate a compound's effect on various aspects of the immune system, including innate and adaptive immunity, while hypersensitivity potential is often initially screened using assays like the local lymph node assay (LLNA).

For the related compound N-butylbenzenesulfonamide (NBBS), studies have shown varied immunomodulatory effects. In mice, oral exposure to NBBS led to a suppression of the T-cell dependent antibody response. nih.gov Conversely, dermal exposure in a separate murine study did not produce apparent immunotoxicity, nor was it found to be sensitizing in an LLNA. nih.gov Developmental exposure in rats revealed sex-dependent effects on immune parameters. nih.gov These findings highlight the complexity of immunotoxicological responses even within a single, related compound, and underscore the necessity for specific data on this compound.

Table 2: Summary of Preclinical Immunotoxicology and Hypersensitivity Data for N-butylbenzenesulfonamide (NBBS) (Note: This data is for a related compound and not this compound)

| Compound | Preclinical Model | Exposure Route | Key Findings | Citation |

| N-butylbenzenesulfonamide (NBBS) | Murine Model | Oral | Suppression of antibody-forming cell (AFC) response. | nih.gov |

| N-butylbenzenesulfonamide (NBBS) | Murine Model | Dermal | Not classified as sensitizing; no apparent immunotoxicity. | nih.gov |

| N-butylbenzenesulfonamide (NBBS) | Rat Model | Developmental (Oral) | Sex-dependent immunomodulatory effects on NK cell activity and AFC response. | nih.gov |

Computational and Theoretical Studies on 2 Amino N Tert Butyl Benzenesulfonamide

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand drug-receptor interactions.

Prediction of Ligand-Target Interactions

Molecular docking simulations performed on various benzenesulfonamide (B165840) derivatives reveal common interaction patterns with protein targets. A primary class of targets for sulfonamides is the carbonic anhydrase (CA) family of enzymes. In these interactions, the sulfonamide group is crucial for binding. The nitrogen atom of the benzenesulfonamide typically coordinates with the Zn²⁺ ion located in the active site of the enzyme. nih.gov This coordination is a hallmark of sulfonamide inhibition of CAs. taylorandfrancis.com

Furthermore, an oxygen atom of the sulfonamide group often forms a hydrogen bond with the main-chain nitrogen of the amino acid residue Thr199, further stabilizing the complex. nih.gov The tail groups of the sulfonamide molecule, which in this case would be the 2-amino and N-(tert-butyl) substituents, play a significant role in modulating isoform specificity by interacting with residues lining the hydrophobic pocket of the active site. nih.gov

In studies involving other targets, such as DNA gyrase, sulfonamide derivatives have also demonstrated effective binding. For instance, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide was shown to interact well with the DNA gyrase protein of S. aureus. growingscience.comresearchgate.net

Binding Affinity Calculations

Binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction between a ligand and its target. Lower energy values indicate stronger binding. Docking studies on N-substituted sulfonamides targeting the protein 1AZM have reported binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). nih.gov A study on 4-(tert-butyl)-N,N-diethylbenzenesulfonamide docked against DNA gyrase reported a binding affinity of -6.6 kcal/mol. growingscience.com

Table 1: Binding Affinity of Structurally Related Sulfonamide Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| N-substituted sulfonamide derivatives | 1AZM | -6.8 to -8.2 nih.gov |

| 4-(tert-butyl)-N,N-diethylbenzenesulfonamide | DNA Gyrase (S. aureus) | -6.6 growingscience.com |

Identification of Active Site Residues

The specific amino acid residues within the active site of a protein that interact with a ligand are critical for determining binding specificity and affinity. For benzenesulfonamide inhibitors of carbonic anhydrases, X-ray crystallography and modeling studies have identified several key residues. The zinc ion is coordinated by three histidine residues (His94, His96, and His119). nih.gov The inhibitor's sulfonamide group displaces a water molecule or hydroxide (B78521) ion from the zinc, forming the primary interaction. nih.gov

Other important residues lining the hydrophobic pocket, such as those at positions 92 and 131, dictate the positioning and affinity of the inhibitor. nih.gov In the case of VchαCA, a bacterial carbonic anhydrase, interactions with Pro191 and Thr190 have been noted. taylorandfrancis.com For other classes of enzymes, like α-glucosidase, docking studies of different sulfonamide derivatives have highlighted Glu277 and His351 as important residues for stabilizing the ligand in the active site. researchgate.net

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. Density Functional Theory (DFT) is a particularly common method for these types of studies on sulfonamide derivatives. nih.govmdpi.com

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis aims to find the most stable three-dimensional arrangement of atoms in a molecule. For flexible molecules like sulfonamides, identifying the lowest energy conformer is essential for understanding its interactions. Quantum chemical methods such as DFT, often using functionals like B3LYP with basis sets like 6-31+G(d,p) or 6-311G+(d,p), are used to optimize the molecular geometry and compare the stabilities of different conformers (e.g., E- and Z-forms of Schiff base analogues). nih.govmdpi.com The initial geometry of related molecules, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, has been computed using molecular mechanics (MM+) and further optimized using semi-empirical methods like PM6. bsu.byresearchgate.netscispace.com

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key reactivity descriptors. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

DFT calculations have been used to determine these values for various sulfonamide derivatives. For example, a study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide reported a HOMO energy of -9.584 eV and a LUMO energy of 0.363 eV. bsu.byresearchgate.net Another study on a series of novel sulfonamide derivatives reported HOMO-LUMO gaps ranging from 2.64 eV to 3.12 eV, indicating differences in their reactivity. nih.gov These descriptors help in understanding the charge transfer characteristics within the molecule. nih.govnih.gov

Table 2: Electronic Properties of Structurally Related Sulfonamide Derivatives from DFT Studies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide | -9.584 bsu.byresearchgate.net | 0.363 bsu.byresearchgate.net | 9.947 |

| Sulfonamide Derivative YM-1 | -6.22 nih.gov | -3.58 nih.gov | 2.64 nih.gov |

| Sulfonamide Derivative YM-2 | -6.83 nih.gov | -3.71 nih.gov | 3.12 nih.gov |

Molecular Dynamics Simulations for Dynamic Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a dynamic view of how a compound like 2-Amino-N-(tert-butyl)benzenesulfonamide might interact with biological targets, such as proteins or nucleic acids. By simulating the complex environment, researchers can observe conformational changes, predict binding affinities, and identify key interactions that stabilize the ligand-receptor complex.

MD simulations begin by defining a system, which includes the compound of interest and its target receptor, solvated in a box of water molecules and ions to mimic physiological conditions. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over a set period, typically nanoseconds to microseconds.

For sulfonamide derivatives, MD simulations have been effectively used to study their interactions with various enzymes and proteins. For instance, simulations can reveal the stability of hydrogen bonds between the sulfonamide group (-SO₂NH₂) and amino acid residues in an enzyme's active site. The tert-butyl group, being bulky and hydrophobic, can also be tracked to understand its role in anchoring the molecule within hydrophobic pockets of a receptor.

Key Research Findings from MD Simulations of Related Sulfonamides:

Binding Stability: Simulations can determine the stability of a compound in a binding pocket over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone is calculated to assess conformational stability. Lower, stable RMSD values suggest a stable binding mode.

Interaction Energy: The binding free energy (ΔG) can be estimated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This value helps in ranking the binding affinity of different compounds. For example, studies on related sulfonamides binding to carbonic anhydrase have used this method to quantify binding strength. nih.gov

Hydrogen Bond Analysis: MD trajectories are analyzed to determine the occupancy of specific hydrogen bonds. For sulfonamides, the hydrogen atoms on the amino group and the sulfonamide nitrogen, as well as the sulfonyl oxygens, are key hydrogen bond donors and acceptors. These interactions are critical for molecular recognition and binding specificity. acs.org

Conformational Changes: The simulation can show how the binding of the ligand induces conformational changes in the target protein, which may be essential for its biological function or inhibition. acs.org

Table 1: Illustrative MD Simulation Parameters for a Sulfonamide-Protein Complex This table represents typical data obtained from MD simulations of sulfonamide derivatives, as specific data for this compound is not publicly available.

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The duration of the simulation to observe molecular motion. |

| Average RMSD (Ligand) | 1.5 Å | Low deviation indicates the ligand remains stable in the binding pocket. |

| Average RMSD (Protein) | 2.0 Å | Indicates the overall protein structure remains stable during the simulation. |

| Binding Free Energy (ΔG) | -9.5 kcal/mol | A negative value suggests a spontaneous and favorable binding process. |

| Key H-Bond Interactions | ASN-121, GLU-106 | Residues in the active site forming stable hydrogen bonds with the sulfonamide. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By establishing this relationship, a QSAR model can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds.

The development of a QSAR model involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be classified into several types: constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are used to create a mathematical equation linking the descriptors to the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.comresearchgate.net

For sulfonamide derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their activity as, for example, enzyme inhibitors or antibacterial agents. excli.de For a molecule like this compound, relevant descriptors might include:

LogP: A measure of hydrophobicity, influenced by the tert-butyl group.

Molecular Weight (MW): Relates to the size of the molecule.

Topological Polar Surface Area (TPSA): Quantifies the polar surface area, which is important for cell permeability and interaction with polar residues. The amino and sulfonamide groups are major contributors.

Quantum-Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

A QSAR study on a series of HIV-1 reverse transcriptase inhibitors, including structurally similar 2-amino-6-arylsulfonylbenzonitriles, demonstrated that a combination of topological, geometrical, and quantum mechanical descriptors could successfully model their binding affinity. nih.gov Such models provide valuable insights; for instance, they might reveal that increasing hydrophobicity in a specific region of the molecule enhances activity, while the presence of a hydrogen bond donor at another position is critical.

Table 2: Example of Molecular Descriptors Used in QSAR Models for Sulfonamide-like Compounds This table illustrates the types of descriptors and their potential correlation with biological activity, based on general QSAR studies of related compounds.

| Descriptor | Descriptor Type | Potential Influence on Activity |

| ClogP | Physicochemical | Represents lipophilicity; important for membrane permeability and hydrophobic interactions. |

| TPSA | Topological | Polar Surface Area; influences hydrogen bonding capacity and cell penetration. |

| Molecular Weight | Constitutional | Relates to the size and bulk of the molecule. |

| Dipole Moment | Electronic | Describes the polarity of the molecule, affecting electrostatic interactions. |

| HOMO Energy | Quantum-Chemical | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Quantum-Chemical | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Analytical Methodologies for 2 Amino N Tert Butyl Benzenesulfonamide and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Amino-N-(tert-butyl)benzenesulfonamide, one would expect to see distinct signals for the aromatic protons, the amine (-NH2) protons, the sulfonamide (-NH) proton, and the tert-butyl protons. The aromatic protons would appear as a complex multiplet pattern in the aromatic region of the spectrum. The nine protons of the tert-butyl group would appear as a sharp singlet, a characteristic signal for this group. The chemical shifts (δ) and coupling constants (J) would be crucial for confirming the ortho substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy : This method detects the carbon atoms in a molecule. A ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom. This includes the four different carbons of the substituted benzene ring, the carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shifts would help confirm the presence of these functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Multiplets |

| ¹H | Amine (-NH₂) | Broad singlet, variable | Singlet |

| ¹H | Sulfonamide (-SO₂NH) | Broad singlet, variable | Singlet |

| ¹H | tert-Butyl (-C(CH₃)₃) | 1.0 - 1.5 | Singlet |

| ¹³C | Aromatic (Ar-C) | 110 - 150 | - |

| ¹³C | tert-Butyl (quaternary C) | 50 - 60 | - |

| ¹³C | tert-Butyl (-CH₃) | 25 - 35 | - |

Note: Predicted values are based on typical ranges for these functional groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include the N-H stretching of the primary amine (typically two bands) and the secondary sulfonamide, S=O stretching (asymmetric and symmetric), C-N stretching, and aromatic C-H and C=C stretching. The presence of the tert-butyl group would be indicated by C-H stretching and bending vibrations.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. It is particularly useful for identifying the symmetric vibrations of the sulfonyl group and the vibrations of the benzene ring. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that could be employed for the detection of trace amounts of sulfonamides. spectrabase.com

Table 2: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Sulfonamide (-SO₂NH-) | N-H Stretch | 3200 - 3300 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| tert-Butyl C-H | C-H Stretch | 2850 - 3000 |

| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1300 - 1350 |

| Sulfonyl (SO₂) | Symmetric S=O Stretch | 1140 - 1180 |

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Mass Spectrometry (MS) : In its simplest form, MS would be used to determine the molecular weight of this compound (228.31 g/mol ). chemsrc.com Electron ionization (EI) would likely lead to characteristic fragmentation patterns, such as the loss of the tert-butyl group.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise mass measurement, which allows for the determination of the elemental formula of the parent compound and its fragments, confirming the identity of the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a powerful technique for identifying and quantifying compounds in complex mixtures, such as biological or environmental samples. It is the standard method for analyzing sulfonamide metabolites. bldpharm.comchemicalbook.com An LC-MS/MS method would involve separating the parent compound from its metabolites using HPLC, followed by mass spectrometric analysis. The parent ion would be selected and fragmented to produce a characteristic daughter ion spectrum, which is used for definitive identification and quantification.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions. The absorption is due to electronic transitions within the molecule. For aromatic compounds like this compound, the benzene ring and its substituents constitute the chromophore. The UV-Vis spectrum would be expected to show absorption maxima characteristic of a substituted aniline (B41778). The position of the absorption maxima (λmax) can be influenced by the solvent. sielc.com This technique is often used as a detection method in chromatography.

Chromatographic Separation Methods

Chromatography is used to separate, identify, and purify the components of a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of sulfonamides and their metabolites. chemicalbook.com

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18). The mobile phase would likely consist of a mixture of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with different polarities, which is particularly useful for analyzing a parent drug and its more polar metabolites. Detection is commonly achieved using a UV detector set at a wavelength where the compound absorbs maximally, or more definitively, with a mass spectrometer (LC-MS). sielc.com

Table 3: General HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 254 or 270 nm) or Mass Spectrometry (MS) |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a predominant technique for the analysis of sulfonamides, offering high resolution, sensitivity, and rapid analysis times. chromatographyonline.com When coupled with tandem mass spectrometry (UHPLC-MS/MS), it provides a powerful tool for the detection and quantification of this compound and its metabolites, even at trace levels. nih.gov

The methodology typically involves separation on a reversed-phase column, such as a C18 column. rsc.org The mobile phase often consists of a gradient mixture of an aqueous solution containing an acidifier like formic acid and an organic solvent such as acetonitrile or methanol. nih.gov This setup facilitates the efficient separation of the target analyte from complex matrix components. For detection, electrospray ionization (ESI) in positive mode is commonly used, followed by mass spectrometric analysis in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. nih.gov

Developed UHPLC-MS/MS methods for sulfonamides have demonstrated excellent linearity over wide concentration ranges (e.g., 0.5–100 μg/L) with correlation coefficients (R²) often exceeding 0.99. rsc.orghpst.cz Limits of detection (LOD) and quantification (LOQ) can reach into the low nanogram per liter (ng/L) or nanogram per gram (ng/g) range, depending on the sample matrix. nih.govnih.gov For instance, in the analysis of forage grasses, LODs were reported to be between 0.02–0.5 μg/kg. rsc.org Similarly, for water samples, detection limits as low as 0.01–0.05 ng/L have been achieved. nih.gov

| Parameter | Typical Conditions for Sulfonamide Analysis |

| Column | Reversed-phase (e.g., Agilent ZORBAX Eclipse Plus C18) rsc.org |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or Methanol nih.gov |

| Elution | Gradient elution nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min nih.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) rsc.org |

This table presents a summary of typical UHPLC conditions used for the analysis of sulfonamides, which are applicable to this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another technique that can be employed for the analysis of sulfonamides, although it is generally less common than liquid chromatography due to the low volatility and thermal lability of these compounds. To overcome this limitation, derivatization is typically required to convert the sulfonamides into more volatile and thermally stable forms. nih.gov Common derivatization agents include diazomethane (B1218177) followed by pentafluoropropionic acid anhydride. nih.gov

The derivatized analytes are then separated on a capillary GC column. nih.gov Detection is often performed using a mass-selective detector (MSD) or an atomic emission detector (AED). nih.govnih.gov GC-AED can provide elemental information (carbon, nitrogen, sulfur content), which aids in the identification and confirmation of the compounds. nih.gov While effective, the need for a derivatization step adds complexity and time to the analytical procedure. nih.gov

| Parameter | Typical Conditions for Sulfonamide Analysis |

| Derivatization | Required (e.g., with diazomethane and PFPA) nih.gov |

| Column | Capillary column nih.gov |

| Injector Temperature | Optimized for the specific derivatives usda.gov |

| Oven Program | Temperature gradient (e.g., initial temp 150 °C) usda.gov |

| Detector | Mass Spectrometry (MS) nih.gov, Atomic Emission Detection (AED) nih.gov |

This table outlines general Gas Chromatography parameters for sulfonamide analysis, which would be relevant for this compound after appropriate derivatization.

Extraction and Sample Preparation Techniques

Effective sample preparation is crucial for accurate and reliable analysis, as it involves extracting the target analyte from the sample matrix and removing interfering substances. mdpi.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and pre-concentration of sulfonamides from various matrices, including water, milk, and tissue. hpst.czmdpi.comacgpubs.org It offers several advantages over traditional liquid-liquid extraction, such as higher efficiency, reduced solvent consumption, and the potential for automation.

The SPE process involves four main steps:

Conditioning: The sorbent is treated with a solvent to activate it. mdpi.com

Loading: The sample solution is passed through the sorbent, where the analyte is retained. mdpi.com

Washing: Interfering compounds are washed away from the sorbent with a suitable solvent. mdpi.com

Elution: The retained analyte is recovered from the sorbent using an appropriate elution solvent. mdpi.com

A variety of sorbents are available, with hydrophilic-lipophilic balanced (HLB) and polymeric cartridges like Agilent BondElut PPL being common choices for sulfonamide extraction due to their effectiveness in retaining these compounds. hpst.cznih.gov The choice of elution solvent is critical; for example, methanol containing aqueous ammonia (B1221849) has been shown to be effective for eluting sulfonamides from a PPL cartridge. hpst.cz

| Matrix | Sorbent Type | Elution Solvent | Typical Recovery | Reference |

| Water | Agilent BondElut PPL | Methanol with 2% aqueous ammonia | 70% - 96% | hpst.cz |

| Milk | Strata-SCX | 2% Ammonium solution in acetonitrile | 79.3% - 114.0% | nih.gov |

| Forage Grasses | Navo U-QuE column | Acetonitrile | 72.3% - 116.9% | rsc.org |

This table summarizes various SPE protocols used for the extraction of sulfonamides from different sample matrices.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional method for sample preparation based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com Although it can be time-consuming and require large volumes of organic solvents, LLE is still applied in the analysis of sulfonamides. mdpi.com

For the extraction of sulfonamides from milk, a mixture of acetonitrile and ethyl acetate has been used. acgpubs.org In another protocol, acidified dichloromethane (B109758) was employed for extraction from milk samples, followed by sonication and centrifugation to separate the phases. mdpi.com The organic phase containing the analyte is then collected, evaporated, and reconstituted in a suitable solvent for chromatographic analysis. mdpi.comnih.gov

| Matrix | Extraction Solvent | Key Steps | Reference |

| Milk | Acetonitrile:Ethyl Acetate (6:4) | Vortex mixing, centrifugation | acgpubs.org |

| Milk | Acidified Dichloromethane | Sonication, centrifugation, evaporation, reconstitution | mdpi.com |

| Tissue | Ethyl Acetate / Methylene Chloride | Partitioning into glycine (B1666218) buffer, pH adjustment, back-extraction | usda.gov |

This table provides examples of LLE conditions used for the extraction of sulfonamides.

Microextraction Techniques (e.g., SPME, SBSE)

Microextraction techniques have emerged as miniaturized and more environmentally friendly alternatives to conventional extraction methods. mdpi.com These methods significantly reduce or eliminate the use of organic solvents.

Solid-Phase Microextraction (SPME) is an efficient, solvent-free technique that uses a coated fiber to extract analytes directly from a sample or its headspace. nih.govyoutube.com The fiber is then desorbed, often thermally, directly into the injection port of a chromatograph. mdpi.com For sulfonamide analysis in wastewater, SPME has been shown to effectively reduce matrix effects that can interfere with detection. researchgate.netnih.gov Fibers coated with materials like carbowax/divinylbenzene (CW/DVB) have proven effective for extracting sulfonamides. nih.gov SPME offers advantages of simplicity, reduced sample volume, and lower cost compared to SPE, though it may have higher limits of quantification. nih.govresearchgate.net

Stir Bar Sorptive Extraction (SBSE) is another microextraction technique where a magnetic stir bar coated with a sorbent material is introduced into the sample solution. mdpi.com Analytes are adsorbed onto the coating during stirring. The stir bar is then removed, and the analytes are desorbed, typically using thermal or liquid desorption, for analysis. mdpi.com

| Technique | Principle | Advantages | Disadvantages |

| SPME | Analyte partitioning onto a coated fiber nih.gov | Solvent-free, simple, reduces matrix effects youtube.comresearchgate.net | Higher detection limits than SPE nih.gov |

| SBSE | Analyte adsorption onto a coated stir bar mdpi.com | Reduced solvent use, simple procedure mdpi.com | Requires thermal or liquid desorption step mdpi.com |

| DLLME | Dispersion of an extraction solvent in the aqueous sample mdpi.com | Rapid, environmentally friendly | Can suffer from poor sensitivity nih.gov |

This table compares different microextraction techniques applicable to the analysis of sulfonamides.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction would provide unambiguous elucidation of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

The process involves growing a suitable single crystal of the compound, which is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. nih.gov The diffraction pattern produced by the crystal is recorded on a detector. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the crystal structure is solved and refined. nih.gov

This technique is crucial for confirming the molecular structure, understanding polymorphism (the ability of a solid to exist in multiple crystalline forms), and studying molecular packing in the crystal lattice. While specific crystallographic data for this compound were not found in the surveyed literature, X-ray diffraction remains the gold-standard technique for such solid-state structural characterization.

Future Directions and Translational Research for 2 Amino N Tert Butyl Benzenesulfonamide

Development of Novel Therapeutic Agents

The core structure of 2-amino-N-(tert-butyl)benzenesulfonamide offers a versatile platform for the synthesis of new therapeutic agents. The sulfonamide group is a key pharmacophore found in a wide array of approved drugs, and its derivatives exhibit diverse biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. ajchem-b.comresearchgate.net The development of novel agents from this scaffold focuses on strategic chemical modifications to enhance potency, selectivity, and pharmacokinetic profiles.

Key strategies for developing novel agents include:

Structure-Activity Relationship (SAR) Studies: The existing scaffold is ideal for SAR studies, which investigate how chemical structure relates to biological activity. mdpi.com By systematically modifying the amino and tert-butyl groups or substituting other positions on the benzene (B151609) ring, researchers can design derivatives with improved efficacy against specific targets. ajchem-b.com For instance, adding heterocyclic rings or fluorinated moieties has been shown to enhance the anticancer properties of benzenesulfonamide (B165840) derivatives. researchgate.netacs.org

Hybrid Molecule Design: This approach involves combining the this compound core with other known pharmacophores to create hybrid molecules. This can lead to compounds with dual mechanisms of action or improved targeting capabilities. An example is the creation of indole-linked triazole sulfonamide derivatives, which have shown potent activity against mycobacterial targets. acs.org

Prodrug Development: The amino group on the benzene ring can be modified to create prodrugs. These are inactive compounds that are converted into the active therapeutic agent within the body, a strategy that can improve drug delivery and reduce off-target effects. researchgate.net

| Modification Strategy | Objective | Example Approach | Potential Therapeutic Area |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Enhance potency and selectivity | Synthesis of di-meta-substituted fluorinated benzenesulfonamides. acs.org | Oncology (e.g., selective carbonic anhydrase IX inhibitors) |

| Hybrid Molecule Design | Create dual-action agents or improve targeting | Linking the sulfonamide core to an indole-triazole moiety. acs.org | Infectious Disease (e.g., Tuberculosis) |

| Prodrug Synthesis | Improve pharmacokinetics and reduce toxicity | Attaching a thiourea-carbamate hybrid to an amino-sulfonamide. researchgate.net | Various (dependent on the active drug) |

Exploration of New Biological Targets

While sulfonamides are well-known inhibitors of enzymes like carbonic anhydrases, the structural diversity that can be generated from the this compound scaffold allows for the exploration of new and diverse biological targets. researchgate.net The ortho-amino group can act as a key interaction point, such as a hydrogen bond donor, while the hydrophobic tert-butyl group can fit into specific pockets of target proteins, potentially enhancing membrane permeability.

Future research will likely focus on designing derivatives to modulate the activity of targets implicated in a range of diseases:

Protein Kinases: These enzymes are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. The sulfonamide scaffold can be adapted to design specific kinase inhibitors.

Proteases: Derivatives can be developed to target proteases involved in viral replication, cancer progression, or parasitic infections.

Central Nervous System (CNS) Receptors and Ion Channels: The versatile nature of arylsulfonamides makes them a valuable motif in the discovery of novel agents for treating CNS disorders. nih.gov Modifications to the core structure could yield compounds that cross the blood-brain barrier and interact with specific neurological targets. nih.gov

Epigenetic Targets: There is growing interest in developing inhibitors for epigenetic enzymes like histone deacetylases (HDACs), and the sulfonamide structure has been successfully incorporated into such inhibitors.

Advanced Drug Delivery Systems

To maximize the therapeutic potential and overcome challenges like poor solubility or non-specific toxicity, advanced drug delivery systems are being explored for sulfonamide-based compounds. ajchem-b.com The future in this area involves leveraging nanotechnology and polymer science to create sophisticated delivery vehicles for derivatives of this compound.

Potential advanced delivery systems include:

Nanoparticle Encapsulation: Loading sulfonamide derivatives into nanoparticles, such as liposomes or polymeric micelles, can improve their solubility, prolong circulation time, and enable passive or active targeting to disease sites like tumors.

Prodrug Conjugates: As mentioned, creating prodrugs is a viable strategy. For example, a sulfonamide derivative could be conjugated to a polymer or a targeting ligand that releases the active drug in response to specific physiological conditions (e.g., pH or enzyme levels) at the target site. researchgate.net

Exosome-Based Delivery: Exosomes, which are natural nanovesicles, are being investigated as carriers for various drugs. acs.org Engineered exosomes could potentially be used to deliver sulfonamide-based therapeutics, offering advantages in biocompatibility and targeting. acs.org

Combination Therapies and Synergistic Effects

The development of derivatives from this compound opens avenues for their use in combination with existing drugs to achieve synergistic effects. Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases, as it can enhance efficacy, overcome drug resistance, and reduce dosages to minimize side effects.

Future research directions include:

Combination with Chemotherapy: Sulfonamide-based carbonic anhydrase IX (CA IX) inhibitors have shown promise in clinical trials when combined with traditional chemotherapeutic agents like gemcitabine (B846) for treating cancers such as pancreatic ductal adenocarcinoma.

Synergy with Antibiotics: Novel sulfonamide derivatives could be used to restore the efficacy of older antibiotics by overcoming resistance mechanisms. For example, certain indole (B1671886) triazole sulfonamides have demonstrated a synergistic effect with the anti-tuberculosis drug rifampicin. acs.org

Targeting Multiple Pathways: A sulfonamide derivative could be combined with a drug that acts on a different but complementary signaling pathway. For instance, in cancer therapy, a compound targeting cell proliferation could be combined with an agent that inhibits angiogenesis or induces apoptosis. nih.gov

| Therapeutic Area | Potential Combination | Rationale for Synergy | Example/Concept |

|---|---|---|---|

| Oncology | Sulfonamide-based CA IX inhibitor + Chemotherapy | Inhibiting CA IX can reverse tumor acidosis, making cancer cells more susceptible to chemotherapeutic drugs. | SLC-0111 in combination with gemcitabine. |

| Infectious Disease (Tuberculosis) | Novel sulfonamide derivative + Standard Antibiotic | The sulfonamide may inhibit a novel target, weakening the pathogen and making it more vulnerable to the standard antibiotic. | Indole triazole sulfonamides with rifampicin. acs.org |

| Oncology | Sulfonamide derivative + Bcl-2 inhibitor | Simultaneously targeting a cell signaling pathway (e.g., with the sulfonamide) and the apoptosis machinery (with the Bcl-2 inhibitor) could lead to enhanced cancer cell death. | Combining a targeted agent with a pro-apoptotic drug like Navitoclax. nih.gov |

Application in Chemical Biology Tools

Beyond direct therapeutic applications, this compound and its derivatives are valuable starting points for the creation of chemical probes. ox.ac.uk A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a biological system. nih.gov Such tools are essential for target identification and validation in drug discovery.

The development of chemical biology tools from this scaffold involves: